molecular formula C12H15NO2 B3038326 2-Anilinocyclopentanecarboxylic acid CAS No. 860378-72-9

2-Anilinocyclopentanecarboxylic acid

Cat. No.: B3038326
CAS No.: 860378-72-9
M. Wt: 205.25 g/mol
InChI Key: CQPIDJWURGPHPG-UHFFFAOYSA-N
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Description

2-Anilinocyclopentanecarboxylic acid is an organic compound with the molecular formula C12H15NO2. It consists of a cyclopentane ring substituted with an aniline group and a carboxylic acid group.

Synthetic Routes and Reaction Conditions:

    Amination of Cyclopentanecarboxylic Acid: One common method involves the amination of cyclopentanecarboxylic acid with aniline under acidic or basic conditions. This reaction typically requires a catalyst and can be carried out at elevated temperatures to facilitate the formation of the desired product.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as aniline derivatives and cyclopentanone, under specific conditions to yield this compound.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the aniline group or other substituents are replaced by different functional groups. These reactions often require specific catalysts and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products:

Scientific Research Applications

2-Anilinocyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-anilinocyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

    Cyclopentanecarboxylic Acid: A simpler analog without the aniline group, used in similar synthetic applications.

    2-Phenylcyclopentanecarboxylic Acid: Another analog with a phenyl group instead of an aniline group, exhibiting different reactivity and properties.

Uniqueness:

Properties

IUPAC Name

2-anilinocyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPIDJWURGPHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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